molecular formula C18H17N3O3 B4521151 1-ethyl-N-(4-hydroxyphenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide

1-ethyl-N-(4-hydroxyphenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No.: B4521151
M. Wt: 323.3 g/mol
InChI Key: QFWASXROOVSARF-UHFFFAOYSA-N
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Description

Its structure features a 1,8-naphthyridine core substituted with an ethyl group at position 1, a methyl group at position 7, and a 4-oxo-1,4-dihydro moiety. The carboxamide group at position 3 is linked to a 4-hydroxyphenyl substituent, which is critical for its bioactivity .

The compound’s synthesis typically involves palladium-catalyzed coupling reactions or condensation with hydrazine derivatives, as evidenced by its crystallographic characterization using SHELX software . Structural confirmation via 1H NMR, IR, and X-ray diffraction highlights its planar naphthyridine core and hydrogen-bonding interactions involving the 4-hydroxyphenyl group .

Biological studies indicate its role as a dual inhibitor of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), making it a candidate for treating chronic inflammation .

Properties

IUPAC Name

1-ethyl-N-(4-hydroxyphenyl)-7-methyl-4-oxo-1,8-naphthyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-3-21-10-15(16(23)14-9-4-11(2)19-17(14)21)18(24)20-12-5-7-13(22)8-6-12/h4-10,22H,3H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFWASXROOVSARF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)NC3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Comparisons of 1,8-Naphthyridine Carboxamide Derivatives

Compound Name Substituents (Positions) Molecular Formula Molecular Weight logP Melting Point (°C) Key Bioactivity Synthesis Method
Target Compound 1-Ethyl, 7-Methyl, 4-Oxo, N-(4-hydroxyphenyl) C19H19N3O3 337.38 3.63 266–269 (ethanol) iNOS/COX-2 inhibition Pd-catalyzed coupling
1-(4-Chlorobenzyl)-N-(4-chlorophenyl)-... 1-(4-Chlorobenzyl), 4-Oxo C22H15Cl2N3O2 424.28 N/A 193–195 Antimicrobial (implied) Substitution/hydrolysis
N-(3,5-Dichloropyridin-4-yl)-1-(4-fluorobenzyl)-7-methyl-... 1-(4-Fluorobenzyl), N-(3,5-dichloropyridin-4-yl) C23H17Cl2FN4O2 486.31 N/A 266–269 Undisclosed (structural focus) POCl3-mediated dehydration
1-Ethyl-N-(2-methoxyphenyl)-7-methyl-... N-(2-Methoxyphenyl) C19H19N3O3 337.38 3.63 N/A Undisclosed Substitution
1-Ethyl-N-(1-hydrazinyl-3-methyl-1-oxobutan-2-yl)-... N-Amino acid hydrazide C17H22N6O3 358.40 N/A 94–96 iNOS/COX-2 inhibition Microwave-assisted synthesis

Key Observations

Chlorine or fluorine substituents (e.g., in –3) may increase lipophilicity and membrane permeability but reduce solubility .

Synthetic Efficiency :

  • Pd-catalyzed methods (target compound) offer regioselectivity but require specialized catalysts, whereas POCl3-mediated dehydration () is simpler but lower-yielding .

Physicochemical Properties :

  • Compounds with hydroxyl or methoxy groups (logP ~3.63) exhibit balanced lipophilicity, whereas halogenated derivatives (e.g., ) are more hydrophobic .

Biological Targets: Carboxamides linked to amino acid hydrazides () show enhanced enzyme inhibition compared to ester derivatives, suggesting the amide linkage is critical for target engagement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-ethyl-N-(4-hydroxyphenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
1-ethyl-N-(4-hydroxyphenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide

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